Product packaging for O-Methylserine(Cat. No.:CAS No. 32620-11-4)

O-Methylserine

Cat. No.: B3415670
CAS No.: 32620-11-4
M. Wt: 119.12 g/mol
InChI Key: KNTFCRCCPLEUQZ-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-methylserine is a serine derivative that is L-serine with a methyl group replacing the hydrogen on the hydroxy side chain. It has a role as a metabolite. It is a L-serine derivative and a non-proteinogenic L-alpha-amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO3 B3415670 O-Methylserine CAS No. 32620-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTFCRCCPLEUQZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941607
Record name O-Methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4219-94-7, 19794-53-7, 32620-11-4
Record name O-Methylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-3-methoxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-METHYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5MJK98YKK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Stereochemical Control in O Methylserine Research

Enantioselective Synthesis of O-Methylserine and its Stereoisomers

The development of synthetic routes that selectively produce a single enantiomer of this compound is essential for its application in stereospecific biological studies and as a chiral building block.

Stereodivergent Synthetic Routes and Asymmetric Dihydroxylation Approaches in α-Methylserine Synthesis

A notable strategy for the synthesis of α-methylserine stereoisomers, which can be precursors to this compound, involves a stereodivergent approach utilizing Sharpless asymmetric dihydroxylation. This powerful reaction allows for the controlled introduction of two hydroxyl groups across a double bond, establishing two new stereocenters with a high degree of enantioselectivity.

One reported method begins with the Weinreb amide of 2-methyl-2-propenoic acid. researchgate.net The application of Sharpless asymmetric dihydroxylation to this substrate facilitates the production of enantiomerically pure (S)- and (R)-α-methylserines on a multigram scale. researchgate.net The choice of the AD-mix ligand (AD-mix-α or AD-mix-β) dictates which face of the alkene is hydroxylated, thus enabling access to either enantiomer of the diol product, which is then converted to the corresponding α-methylserine. This stereodivergent route provides a versatile platform for obtaining the desired stereoisomer. researchgate.net

Table 1: Key Features of Stereodivergent Synthesis of α-Methylserine

FeatureDescriptionReference
Starting Material Weinreb amide of 2-methyl-2-propenoic acid researchgate.net
Key Reaction Sharpless Asymmetric Dihydroxylation researchgate.net
Stereochemical Control Achieved by selecting either AD-mix-α or AD-mix-β researchgate.net
Products Enantiomerically pure (S)- and (R)-α-methylserines researchgate.net
Scale Multigram scale researchgate.net

Efficient Procedures for Enantiomerically Pure this compound and its Derivatives

Efficient chemical and chemoenzymatic methods have been developed for the synthesis of enantiomerically pure this compound. One chemical synthesis route for O-methyl-D-serine starts from methyl acrylate. google.com The process involves bromination, followed by an alcoholysis reaction with sodium methoxide, and subsequent ammonolysis to yield O-methyl-DL-serine. google.com The racemic mixture is then resolved using D-tartaric acid and salicylaldehyde (B1680747) to selectively crystallize the O-methyl-D-serine double salt, which is then neutralized to afford the pure D-enantiomer. google.com

Chemoenzymatic methods offer an alternative, highly selective approach. For instance, optically active O-methyl-L-serine can be prepared from a racemic amino-amide precursor using Escherichia coli cells that exhibit peptidase B activity. acs.org This enzymatic resolution provides an efficient means to obtain the desired L-enantiomer.

Strategies for Preservation of Enantiomeric Purity during Derivatization

The inherent lability of the chiral center in this compound and its derivatives necessitates careful selection of reaction conditions and protecting groups to prevent epimerization during subsequent chemical transformations. mdpi.com Epimerization, the conversion of one epimer to its chiral partner, can occur through direct abstraction of the α-proton by a base or via the formation of an oxazol-5(4H)-one intermediate, particularly during peptide coupling reactions. mdpi.com

A critical strategy to preserve enantiomeric purity is the use of appropriate N-protecting groups. For example, in the synthesis of O-methylseryl-derived thiazoles, the use of an N-trityl group was found to be crucial. This bulky protecting group effectively prevents epimerization during the conversion to the corresponding N-Boc-(O-methylseryl) thiazole (B1198619). In contrast, other protecting group strategies can lead to significant loss of enantiomeric purity.

Synthesis of this compound Derivatives for Specific Research Applications

The unique structural and chemical properties of this compound make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Incorporation into Peptides and Peptidomimetics

The incorporation of non-proteinogenic amino acids like this compound into peptides is a key strategy for creating peptidomimetics with enhanced properties. nih.gov These modifications can lead to increased metabolic stability, improved cell permeability, and constrained conformations that can enhance binding to biological targets. nih.gov The Fmoc (fluorenylmethyloxycarbonyl) protected version of O-methyl-L-serine is commercially available and serves as a key building block for the solid-phase synthesis of peptides containing this unnatural amino acid. chemimpex.com

While the synthesis of peptides rich in standard serine residues can be challenging due to aggregation and the potential for side reactions like aspartimide formation when adjacent to aspartic acid, the incorporation of this compound can influence the peptide's properties. researchgate.net The methyl group on the side chain can alter the local conformation and hydrophobicity, potentially mitigating some of the synthetic challenges associated with poly-serine sequences and imparting desirable characteristics to the final peptidomimetic. nih.govsymeres.com

Synthesis of this compound-Derived Thiazoles

This compound serves as a precursor for the synthesis of chiral thiazoles, which are important heterocyclic motifs found in a variety of biologically active natural products. The synthesis of enantiomerically pure O-alkyl serine-derived thiazoles can be challenging due to the lability of the intermediate thiazolines, which are prone to tautomerization and subsequent loss of stereochemical integrity.

A successful approach to synthesize an enantiomerically pure serine-derived thiazole involves the use of N-trityl-O-methylserine. The trityl group provides the necessary steric hindrance to prevent epimerization during the formation of the thiazole ring. This method allows for the conversion to the corresponding N-Boc-(O-methylseryl) thiazole with no significant loss of enantiomeric purity.

Preparation of α-Methylated β-Branched Amino Acid Derivatives

The synthesis of α-methylated amino acids, particularly those with branching at the β-carbon, is a significant challenge in synthetic organic chemistry. These structures are of high interest because their incorporation into peptides can induce conformational constraints, which often leads to enhanced biological activity and increased resistance to enzymatic degradation. organic-chemistry.org A powerful and enantiocontrolled method for preparing these valuable building blocks utilizes a derivative of α-methylserine as a chiral starting material. nih.gov

A key intermediate in this process is N,N-dibenzyl-α-methylserine-β-lactone (Bn2N-α-methylserine-β-lactone). organic-chemistry.orgnih.gov The synthesis commences with the dibenzylation of the amino group of α-methylserine methyl ester, which is then followed by saponification of the ester and subsequent lactonization to form the highly strained β-lactone ring. organic-chemistry.org This β-lactone is a versatile intermediate that can be opened regioselectively by various nucleophiles. organic-chemistry.org

The crucial step for creating β-branched derivatives is the ring-opening of the β-lactone using organocuprates, which are typically derived from Grignard reagents. organic-chemistry.org This reaction proceeds via an O-alkyl fission mechanism, where the organocuprate attacks the β-carbon, leading to the formation of the desired α-methyl, β-branched amino acid with high stereochemical fidelity. organic-chemistry.org A wide array of primary alkyl, functionalized alkyl, and aryl Grignard reagents can be employed, demonstrating the versatility of this method for creating diverse amino acid structures. organic-chemistry.org The resulting products can be readily deprotected to yield the final enantiopure α-methyl amino acids. organic-chemistry.org

Other general strategies for synthesizing β-branched α-amino acids include the phase-transfer-catalyzed asymmetric alkylation of glycinate (B8599266) Schiff bases and biocatalytic methods like dynamic kinetic resolution using transaminases. organic-chemistry.orgnih.gov While not starting from this compound, these methods highlight the importance of controlling the two adjacent stereocenters (the α and β carbons) with high selectivity. organic-chemistry.orgnih.gov

The table below summarizes the results from the organocuprate opening of Bn2N-α-methylserine-β-lactone to form various α-methyl amino acid derivatives, showcasing the excellent yields achieved with this methodology. organic-chemistry.org

EntryGrignard Reagent (RMgX)Product (α-Methyl Amino Acid Derivative)Yield (%)
1MeMgBrα-Methylvaline94%
2EtMgBrα-Methylisoleucine95%
3i-PrMgClα-Methyl-tert-leucine86%
4PhMgBrα-Methylphenylalanine99%

Data sourced from an enantiocontrolled synthesis study via Bn2N-α-methylserine-β-lactone. organic-chemistry.org

Synthesis of this compound-Based Lysosomotropic Detergents

Lysosomotropic detergents are molecules designed to selectively accumulate in lysosomes, the acidic organelles within cells responsible for degradation and recycling. nih.gov These compounds typically possess a basic amine group, which becomes protonated in the acidic lysosomal environment, and a long hydrophobic chain that imparts detergent-like, membrane-disrupting properties. nih.gov

A prominent example of such a molecule is O-methyl-serine dodecylamide hydrochloride (MSDH). nih.govnih.gov The synthesis of this class of compounds was first explored by Firestone and Pisano. nih.govacs.org The general synthetic approach involves the coupling of the this compound headgroup with a long-chain amine.

The synthesis of MSDH proceeds via a standard peptide coupling reaction. The carboxylic acid of this compound is activated and then reacted with a long-chain primary amine, such as dodecylamine, to form an amide bond. The final step involves treating the resulting amide with hydrochloric acid to form the hydrochloride salt, which enhances its water solubility and aids in its biological application.

The structure of MSDH is critical to its function. nih.gov At physiological pH, it can form vesicles that are taken up by cells through endocytosis. nih.govnih.gov As the endosome matures and its internal pH drops, these vesicles disassemble. nih.gov Inside the acidic lumen of the lysosome (pH ~5), the amine group of the this compound headgroup is protonated, and the molecule acts as a detergent. nih.gov When a sufficient concentration is reached, MSDH can permeabilize the lysosomal membrane. nih.govnih.gov

The key components of O-methyl-serine dodecylamide and their roles are detailed in the table below.

ComponentChemical Structure/GroupFunction
Hydrophilic Headgroup This compoundProvides the basic amine for protonation and accumulation in acidic lysosomes.
Hydrophobic Tail Dodecyl (C12) chainConfers surfactant properties, enabling insertion into and disruption of lipid membranes. nih.gov
Linkage Amide BondCovalently connects the hydrophilic headgroup to the hydrophobic tail. nih.gov

Biochemical Metabolism and Enzymatic Interactions of O Methylserine

O-Methylserine in Amino Acid Metabolism Pathways

The metabolic fate of this compound is intrinsically linked to the central roles of L-serine in cellular metabolism. Serine is not only a building block for proteins but also a critical precursor for a variety of other essential biomolecules.

Interconnection with Glycine (B1666218), Cysteine, and Tryptophan Biosynthesis

L-serine serves as a pivotal junction in the biosynthesis of several other amino acids, providing its carbon backbone for their synthesis.

Glycine: The primary route for glycine synthesis is the direct, one-step conversion from L-serine. researchgate.net This reaction is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which transfers the β-carbon of serine to the cofactor tetrahydrofolate (THF). researchgate.net This process simultaneously generates glycine and a one-carbon unit for cellular metabolism. creative-proteomics.com

Cysteine: Serine provides the carbon skeleton for cysteine synthesis. frontiersin.org In plants and bacteria, serine is first acetylated by serine acetyltransferase to form O-acetylserine (OAS). OAS then reacts with sulfide (B99878) in a reaction catalyzed by O-acetylserine (thiol)-lyase to produce cysteine. frontiersin.org This pathway directly links nitrogen and sulfur metabolism.

Tryptophan: In the final step of tryptophan biosynthesis, the enzyme tryptophan synthase catalyzes the condensation of indole (B1671886) with L-serine to form L-tryptophan. frontiersin.orgresearchgate.net This makes serine a direct precursor for this essential aromatic amino acid. nih.gov

As a structural analog of serine, this compound can be expected to interfere with these pathways. Its methylated side chain prevents it from acting as a direct substrate in the same manner as serine. For instance, in tryptophan synthesis, the hydroxyl group of serine is the leaving group in the condensation reaction with indole; the methoxy (B1213986) group of this compound is less reactive and would likely inhibit tryptophan synthase. Similarly, it cannot be activated to O-acetylserine for the cysteine pathway.

Role in One-Carbon Metabolism

One-carbon metabolism is a fundamental network of biochemical reactions essential for synthesizing nucleotides, regulating amino acid levels, and providing methyl groups for epigenetic modifications. creative-proteomics.commdpi.comnih.gov Serine is a dominant donor of these one-carbon units. mdpi.com Through the action of SHMT, the conversion of serine to glycine releases a one-carbon fragment that is captured by tetrahydrofolate (THF), yielding 5,10-methylene-THF. researchgate.net This molecule is a central carrier in the folate cycle, which fuels the synthesis of purines, thymidine, and methionine. researchgate.netproteopedia.org The methionine cycle, in turn, produces S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins. creative-proteomics.com

This compound, possessing a stable methyl group on its side-chain oxygen, cannot donate a one-carbon unit in the same manner as serine. Its presence could potentially disrupt one-carbon metabolism by competing with serine for the active sites of enzymes like SHMT, thereby modulating the flow of one-carbon units from serine into the folate cycle.

Analysis of Metabolic Pathway Reconstruction Involving Methylserine

Metabolic engineering often involves the reconstruction of biosynthetic pathways to produce valuable compounds. Serine metabolic pathways are of significant interest, particularly in cancer research where they are often reprogrammed. nih.gov However, specific research detailing the reconstruction of metabolic pathways explicitly involving this compound is not extensively documented in available literature. General methodologies for assembling and modifying metabolic pathways exist, but their direct application to this compound metabolism has not been a primary focus.

Table 1: Metabolic Pathways Interconnected with Serine


Metabolic PathwayRole of SerineKey Enzyme(s)Potential Interaction with this compoundReference(s)
Glycine BiosynthesisDirect precursorSerine Hydroxymethyltransferase (SHMT)Competitive inhibition of SHMT[5, 6]
Cysteine BiosynthesisProvides carbon skeleton (via O-acetylserine)Serine Acetyltransferase, O-Acetylserine (thiol)-lyaseCannot be acetylated; potential inhibition of enzymes researchgate.net
Tryptophan BiosynthesisDirect precursor (condenses with indole)Tryptophan SynthasePotential inhibition due to non-ideal leaving group (methoxy vs. hydroxyl)[3, 10]
One-Carbon MetabolismMajor donor of one-carbon unitsSerine Hydroxymethyltransferase (SHMT)Cannot donate a one-carbon unit; potential competitive inhibition of SHMT[4, 6, 8]

This compound as a Substrate, Product, or Modulator for Enzymes

The enzymatic interactions of this compound are defined by its structural similarity to and key differences from L-serine. These differences determine whether it can act as a substrate, an inhibitor, or a modulator of serine-utilizing enzymes.

Interactions with Serine Dehydratase and Structural Differences in Active Sites

L-serine dehydratase (SDH) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the deamination of L-serine to pyruvate (B1213749) and ammonia. wikipedia.org The catalytic mechanism involves the formation of a Schiff base between serine and the PLP cofactor, followed by the β-elimination of the hydroxyl group as water. wikipedia.org This elimination is a critical step in the reaction.

Evaluation as a Potential Inhibitor or Substrate for Seryl-tRNA Synthetases

Seryl-tRNA synthetases (SerRS) are essential enzymes responsible for charging tRNA molecules with serine, a critical step in protein biosynthesis. semanticscholar.org Because of their vital role, these enzymes are attractive targets for the development of antimicrobial agents. semanticscholar.orgspringernature.comrsc.org The evaluation of serine analogues as inhibitors is a common strategy in drug discovery. nih.gov For instance, compounds like serinamide (B1267486) and serine methyl ester have been studied for their inhibitory effects on different types of SerRS. nih.gov

While specific kinetic studies evaluating this compound as a direct inhibitor or substrate for seryl-tRNA synthetases are not prominently featured in the reviewed literature, its status as a serine derivative places it in the category of compounds that could be investigated for such activity. The binding of an amino acid to its cognate synthetase is highly specific, and the modification of the side chain, as in this compound, could disrupt this recognition or prevent the subsequent aminoacylation reaction, potentially leading to inhibition. The development of potent and specific inhibitors, such as SB-217452, demonstrates the viability of targeting SerRS. nih.gov

Table 2: Enzymatic Interactions of Serine and Potential this compound Effects


EnzymeNatural SubstrateEnzyme FunctionLikely Interaction with this compoundReference(s)
Serine Dehydratase (SDH)L-SerineCatalyzes deamination of serine to pyruvate.Poor substrate; likely competitive inhibitor due to poor leaving group (-OCH3). nih.gov
Seryl-tRNA Synthetase (SerRS)L-SerineAttaches serine to its cognate tRNA for protein synthesis.Potential inhibitor; modification of side chain may disrupt binding or catalysis.[1, 19]
Serine Hydroxymethyltransferase (SHMT)L-SerineConverts serine to glycine, donating a one-carbon unit.Potential competitive inhibitor; cannot donate a one-carbon unit. researchgate.net
Tryptophan SynthaseL-Serine, IndoleSynthesizes tryptophan.Potential inhibitor; methoxy group is a poor leaving group compared to hydroxyl.[3, 10]

Table 3: List of Compounds

Influence on Serine Racemase Activity and D-Serine Regulation

Serine racemase (SR) is a pivotal enzyme in the mammalian central nervous system, responsible for catalyzing the conversion of L-serine to D-serine. uin-suska.ac.id D-serine acts as a crucial co-agonist at the glycine modulatory site of N-methyl-D-aspartate (NMDA) receptors, playing a significant role in glutamatergic neurotransmission, synaptic plasticity, and neuronal development. pnas.orgresearchgate.net The regulation of D-serine levels is critical, as dysregulation is associated with various neurological and psychiatric disorders. researchgate.net Consequently, serine racemase has emerged as a significant therapeutic target for conditions linked to NMDA receptor dysfunction. researchgate.netresearchgate.net

The activity of serine racemase is modulated by various factors, including the binding of cofactors like pyridoxal-5'-phosphate (PLP), divalent cations (e.g., Mg²⁺), and ATP. researchgate.netnih.gov The enzyme's catalytic mechanism involves both racemization (L-serine to D-serine) and β-elimination (L-serine to pyruvate and ammonia), with the latter often being the dominant reaction in vitro. pnas.orgnih.gov Inhibition of serine racemase can be achieved by several classes of molecules, including serine analogs. Compounds with electron-withdrawing groups at the β-carbon, such as L-serine-O-sulfate, have been identified as potent inhibitors that can convert the enzyme's primary function from racemization to elimination. pnas.orgexlibrisgroup.com

The interaction of this compound with serine racemase has been explored through computational modeling studies. Molecular docking simulations have been used to model the placement of this compound within the active site of human serine racemase (hSR). researchgate.net These in silico analyses provide a structural basis for understanding the potential binding and interaction of this compound with the key amino acid residues in the enzyme's catalytic center, which is a critical first step in evaluating its potential as a modulator of enzyme activity. researchgate.net While these modeling studies suggest an interaction, detailed kinetic data on the inhibitory effects of this compound on serine racemase activity are not extensively documented in the available literature.

Table 1: Investigated Serine Racemase Inhibitors and Analogs This table is generated based on data from the text and is for illustrative purposes.

Compound Type of Interaction Reference
This compound Docking at active site modeled researchgate.net
L-Serine O-Sulfate Enzyme-activated inhibitor exlibrisgroup.com
Malonate Orthosteric inhibitor researchgate.net
α-(Hydroxymethyl)serine Linear mixed-type inhibitor nih.gov

Substrate Specificity and Catalytic Activity of α-Methylserine Aldolase (B8822740)

α-Methylserine aldolase is an enzyme capable of catalyzing the reversible aldol (B89426) reaction involving α-methyl-L-serine. Research on a specific α-methylserine aldolase purified from Ralstonia sp. strain AJ110405 demonstrated its high specificity. This enzyme facilitates the interconversion of α-methyl-L-serine to L-alanine and formaldehyde (B43269). nih.gov A key characteristic of this enzyme is its strict stereoselectivity and substrate specificity; it generates formaldehyde from α-methyl-L-serine but shows no activity towards α-methyl-D-serine, L-serine, or D-serine. nih.gov

The interaction of this compound with enzymes structurally related to aldolases has been investigated. In a study involving the crystal structure of serine dehydratase (SDH) from rat liver, an enzyme that, like aldolases, is dependent on a pyridoxal-5'-phosphate (PLP) cofactor, this compound (OMS) was used as a ligand. rhea-db.org The research showed that while this compound could bind to the active site and form the characteristic external aldimine (a Schiff base linkage) with the PLP cofactor, the subsequent catalytic step of dehydration did not proceed. rhea-db.org This indicates the formation of a stable, non-productive enzyme-substrate complex. This finding suggests that although this compound can be recognized and bind to the active site of certain PLP-dependent enzymes due to its structural similarity to serine, the O-methyl group prevents the necessary electronic rearrangements required for the catalytic elimination reaction to occur.

Table 2: Substrate Specificity of PLP-Dependent Enzymes This table is generated based on data from the text and is for illustrative purposes.

Enzyme Substrate/Ligand Observed Activity Reference
α-Methylserine Aldolase α-Methyl-L-serine Interconversion to L-alanine and formaldehyde nih.gov
α-Methylserine Aldolase L-Serine / D-Serine No activity nih.gov

Metabolic Dysregulation and this compound

The metabolism of serine is intricately linked with numerous critical cellular pathways, including one-carbon metabolism, which is essential for the synthesis of nucleotides, amino acids like glycine, and the primary methyl donor S-adenosylmethionine. researchgate.net Dysregulation of serine and glycine metabolism has been identified as a feature in several pathological states, highlighting the importance of maintaining homeostasis in these pathways.

The introduction of serine analogs like this compound can perturb normal metabolic processes. Early research indicated that DL-O-methylserine affects the growth of the bacterium Escherichia coli, suggesting an interference with its fundamental metabolic pathways. annualreviews.org

In higher organisms, the transport of amino acids across cell membranes is a crucial and regulated step for their metabolic utilization. Studies on the neutral amino acid transport system in the rabbit ileum have provided insights into how this compound interacts with these systems. The research demonstrated that this compound has a significantly lower affinity for the transport site compared to other neutral amino acids like methionine. semanticscholar.org This reduced transport efficiency suggests that the presence of this compound could potentially hinder the uptake of other essential amino acids or that its own cellular availability for metabolic processes is limited. Such alterations in amino acid transport can lead to imbalances and contribute to a state of metabolic dysregulation. semanticscholar.org Furthermore, amino acid analysis is a known method for diagnosing various inborn errors of metabolism, where the presence or altered concentration of specific amino acids, including isomers like this compound, can be indicative of metabolic disruption. upf.edu

Biological Functions and Physiological Significance of O Methylserine and Its Derivatives

Influence on Protein Structure, Folding, and Conformational Preferences

Conformational Effects in Peptides and Glycopeptides Incorporating O-Methylserine

Studies investigating peptides and glycopeptides have demonstrated that this compound can influence their three-dimensional structures. For instance, in the context of peptide design, this compound has been used to explore the impact of modified side chains on peptide conformation and stability core.ac.ukgoogle.com. Research has shown that the presence of this compound can affect hydrogen bonding patterns and hydrophobic interactions within peptide chains nih.govacs.org. Specifically, this compound has been employed in model systems to study the effects of non-canonical amino acids on peptide folding, contributing to the understanding of how side-chain modifications dictate secondary structure formation, such as β-hairpins core.ac.uknih.govacs.org. The methyl group can alter the solvation free energy of the side chain, influencing how the peptide interacts with its environment and thus affecting its preferred conformation google.com.

Role in Cellular Signaling Pathways

While direct and extensive information on this compound's specific role in broad cellular signaling pathways is limited in the provided search results, its structural relationship to serine, a key amino acid involved in numerous metabolic and signaling processes, suggests potential involvement. Serine derivatives are known to contribute to the complexity of cellular signaling pathways ontosight.ai. Further research is needed to elucidate the precise mechanisms by which this compound might influence these pathways.

Involvement in Specific Biological Processes

This compound and its derivatives have been implicated in specific biological processes, notably in the context of bone remodeling and cellular death mechanisms.

Regulation of Bone Remodeling and Anti-osteoporotic Effects (Oleoyl α-Methyl Serine)

Research has identified a derivative, Oleoyl (B10858665) α-Methyl Serine, which has been investigated for its role in regulating bone remodeling and exhibiting anti-osteoporotic effects caltech.eduuni-saarland.de. While specific details on the mechanism are not elaborated in the provided snippets, the mention of this compound in relation to bone health suggests a potential therapeutic avenue for conditions like osteoporosis.

Modulation of Lysosomal Function and Induced Cell Death Mechanisms

This compound dodecylamide hydrochloride (MSDH), a lysosomotropic detergent derivative of this compound, has been extensively studied for its ability to modulate lysosomal function and induce cell death mechanisms lookchem.comnih.govresearchgate.netresearchgate.netportlandpress.comnih.govacs.orgresearchgate.netnih.govrhhz.net. MSDH, like other lysosomotropic agents, can destabilize lysosomal membranes, leading to the release of lysosomal contents into the cytoplasm nih.govportlandpress.comresearchgate.netrhhz.net. This lysosomal membrane permeabilization (LMP) is a critical event that can trigger downstream apoptotic pathways nih.govresearchgate.netresearchgate.netportlandpress.comnih.govresearchgate.netrhhz.net. Studies have indicated that MSDH-induced lysosomal rupture can lead to the relocation of lysosomal iron and/or mitochondrial cytochrome c, contributing to cell death researchgate.netportlandpress.com. The mechanism involves the detergent-like effects of MSDH on lysosomal membranes, often associated with the accumulation of protonated forms within the acidic lysosomal compartment researchgate.netrhhz.net. This disruption of lysosomal integrity and subsequent cellular events are implicated in various forms of apoptosis and cell death nih.govresearchgate.netresearchgate.netnih.govresearchgate.netrhhz.net.

Applications of O Methylserine and Its Derivatives As Chemical Probes in Mechanistic Research

Utilization in Unnatural Amino Acid Mutagenesis to Probe Protein Stability and Function

Unnatural amino acid (UAA) mutagenesis is a powerful technique that allows for the site-specific incorporation of amino acids beyond the canonical 20 into proteins. This method provides unparalleled precision for probing protein structure and function. europa.eu O-Methylserine has been utilized as a UAA to investigate the nuanced forces that govern protein stability.

The successful incorporation of this compound into proteins is often facilitated by engineered aminoacyl-tRNA synthetases (aaRS). For example, a mutant of isoleucyl-tRNA synthetase with a modified editing domain (IleRSAla10) has been shown to enable the ribosomal translation of this compound, overcoming the cell's natural proofreading mechanisms that would typically prevent its incorporation. nih.govresearchgate.net This demonstrates the technical feasibility of using this compound as a reliable probe in protein engineering and biophysical studies.

Application as Lysosomotropic Detergents for Membrane Interaction Studies

A key derivative, O-methyl-serine dodecylamide hydrochloride (MSDH), has been developed as a lysosomotropic detergent. nih.govdiva-portal.org These are cationic amphiphilic molecules that selectively accumulate in lysosomes, the acidic recycling organelles within cells, making them excellent probes for studying membrane dynamics and lysosomal function. nih.gov

The interaction of MSDH with lipid membranes is highly dependent on pH. At the neutral pH of the cell exterior and cytosol (pH ~7.4), MSDH spontaneously forms stable vesicles. nih.gov However, as it is transported into the increasingly acidic environment of the endolysosomal pathway, its properties change dramatically. Below pH 6.4, these vesicles disassemble into smaller aggregates, likely micelles. This pH-triggered change in aggregation state is central to its function as a chemical probe. nih.gov

Studies using model liposomes show that at neutral pH, MSDH rapidly partitions into the lipid bilayer, causing leakage of small molecules unless the MSDH-to-lipid ratio is low. nih.gov Conversely, at an acidic pH of 5.0, similar to that of the lysosomal lumen, the MSDH molecule becomes more charged, which kinetically hinders its partitioning into the membrane. At this acidic pH, a much higher concentration of MSDH is required to permeabilize the liposomal membrane. nih.gov

The vesicular nature of MSDH at physiological pH is thought to facilitate its uptake into cells via endocytosis. nih.gov Transmission electron microscopy studies suggest that cells internalize these MSDH vesicles. Once inside the cell, they traffic through the endosomal pathway, where the pH progressively drops. This acidic environment causes the MSDH vesicles to break down, leading to a high concentration of charged, micellar MSDH aggregates within the lysosomes. nih.gov This mechanism allows for the targeted delivery and accumulation of the detergent specifically within this organelle.

Once a sufficiently high concentration of MSDH accumulates within the lysosomes, it permeabilizes the lysosomal membrane, a process known as lysosomal membrane permeabilization (LMP). nih.gov This disruption leads to the release of the lysosome's potent hydrolytic enzymes, such as cathepsins, into the cytosol. diva-portal.orgoup.com The consequences of LMP are concentration-dependent.

At low concentrations , MSDH causes partial LMP, which triggers a controlled form of cell death. The released lysosomal proteases are believed to activate pro-caspases, initiating the apoptotic cascade. This is followed by a decline in the mitochondrial transmembrane potential, indicating a secondary mitochondrial involvement in the cell death pathway. nih.govdiva-portal.org

At high concentrations , MSDH leads to extensive and rapid lysosomal rupture, causing massive cellular damage and inducing a more immediate, necrotic form of cell death. nih.govdiva-portal.org

This dose-dependent induction of distinct cell death pathways makes MSDH a valuable tool for studying the mechanisms of lysosome-dependent cell death. diva-portal.org

Summary of MSDH Activity
ConditionMSDH BehaviorEffect on MembranesCellular Outcome
Physiological pH (~7.4)Forms vesiclesLow ratio: partitions into plasma membrane with minimal disruption. nih.govUptake via endocytosis. nih.gov
Acidic pH (<6.4)Disassembles into micellesAccumulates in lysosomes. nih.govConcentration-dependent effects.
Low Concentration in LysosomeMicellar aggregatesPartial Lysosomal Membrane Permeabilization (LMP). diva-portal.orgApoptosis via caspase activation. nih.govdiva-portal.org
High Concentration in LysosomeMicellar aggregatesExtensive Lysosomal Membrane Permeabilization (LMP). diva-portal.orgNecrosis. nih.govdiva-portal.org

Probing Protein O-GlcNAc Glycosylation Using α-Methylserine Derivatives

O-GlcNAc glycosylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. europa.eunih.govnih.gov It is crucial for numerous cellular processes, and its dysregulation is linked to various diseases. nih.govrsc.org Chemical probes are essential for studying the functional and structural roles of this modification.

Derivatives of α-Methylserine have been used to probe the conformational effects of O-GlcNAcylation. Researchers have synthesized and studied O-GlcNAc glycopeptides that incorporate the unnatural amino acid α-methylserine. nih.gov The presence of the α-methyl group constrains the peptide backbone, which helps in stabilizing specific conformations like helices. nih.gov By studying these conformationally stabilized glycopeptides, scientists can gain insights into how the underlying amino acid structure influences the presentation of the O-GlcNAc moiety and its recognition by binding partners or enzymes. nih.gov

Development of this compound Analogues as Enzyme Probes

This compound and its analogues serve as valuable probes for investigating enzyme mechanisms and active site structures. A primary example is its use as an inhibitor for enzymes involved in serine metabolism.

O Methylserine in Disease Pathogenesis and Preclinical Therapeutic Development

Research into Anticancer Therapeutic Potential of O-Methylserine Derivatives (e.g., this compound Dodecylamine Hydrochloride, MSDH)

The exploration of this compound derivatives, particularly this compound Dodecylamine Hydrochloride (MSDH), has revealed a promising avenue for anticancer therapeutics. This research has centered on the unique lysosomotropic properties of these compounds, which allows for targeted action against cancer cells.

Selective Accumulation and Action in Cancer Cell Lysosomes

MSDH is a lysosomotropic detergent, meaning it selectively accumulates within the lysosomes of cells. nih.gov This selective action is a key component of its potential as an anticancer agent. At a physiological pH, MSDH has the unique property of spontaneously forming vesicles. These vesicles are then taken up by cells through endocytosis. nih.gov

Cancer cells are often characterized by enhanced lysosomal function to support their high metabolic rate and growth, which can make them more susceptible to agents that target these organelles. nih.gov The acidic environment of the endosomal and lysosomal compartments plays a crucial role in the mechanism of action of MSDH. nih.gov

Mechanisms of Lysosomal Cell Death Induction

The accumulation of MSDH within lysosomes ultimately leads to lysosomal membrane permeabilization (LMP), a process that triggers cell death. nih.govnih.gov Once the lysosomal membrane is compromised, the contents of the lysosome, including various hydrolytic enzymes like cathepsins, are released into the cytosol. csic.esresearchgate.net

The release of these enzymes initiates a cascade of events that lead to cell death. This can occur through multiple pathways, including the activation of caspases, which are key mediators of apoptosis (programmed cell death). csic.es The process is a recognized form of regulated cell death known as lysosome-dependent cell death (LDCD). nih.govnih.gov Depending on the extent of lysosomal rupture, the cell death can manifest as either apoptosis or necrosis. Partial rupture tends to lead to apoptosis, while extensive rupture results in necrosis. csic.es

pH-Dependent Reconfiguration and Toxicity Mechanisms

The toxicity of MSDH is highly dependent on pH. nih.gov At the neutral pH of the bloodstream and extracellular environment, MSDH exists as vesicles. nih.gov However, as it is transported into the progressively more acidic environment of the endosomes and lysosomes, a significant change occurs. Below a pH of 6.4, these vesicles disassemble into smaller aggregates, likely micelles. nih.gov

This pH-triggered reconfiguration leads to a high concentration of increasingly charged MSDH aggregates within the lysosomes. nih.gov It is this high concentration of the detergent-like molecules that ultimately permeabilizes the lysosomal membrane, releasing the cytotoxic enzymes into the cell's interior and inducing cell death. nih.gov This pH sensitivity is a critical feature, as the acidic microenvironment of tumors could potentially be exploited for targeted cancer therapy. researchgate.netnih.govnih.gov

Implications in Neurological Disorders and Neurodegeneration, including Alzheimer's Disease

The broader family of serine derivatives, including this compound, has been implicated in the complex pathology of neurological disorders. Research has particularly focused on the roles of D-serine and ceramide in conditions like Alzheimer's disease.

Perturbations in Intracellular Transport and Ceramide Accumulation in Neurons

Ceramides (B1148491) are lipid molecules that are integral to cellular signaling and membrane structure. An accumulation of ceramide has been observed in neurodegenerative diseases and is linked to neuronal apoptosis. nih.govnih.gov Specifically, ceramide can disrupt intracellular transport, including the processes that are vital for neuronal health and function. For instance, glycosylated ceramides are essential for the support of intracellular transport during axonal development. nih.gov

In the context of Alzheimer's disease, amyloid-beta peptides can trigger an increase in ceramide production, which in turn can lead to apoptosis in neuronal cells. nih.gov Inhibition of ceramide biosynthesis has been shown in in-vitro models to alleviate some of the cellular dysfunctions associated with neuronal aging, suggesting that targeting this pathway could be a therapeutic strategy. nih.gov While direct studies on this compound's effect on ceramide accumulation in neurons are limited, its nature as a serine derivative places it within the metabolic sphere of these crucial signaling lipids.

Regulation of D-serine Levels and N-Methyl-D-Aspartate Receptor (NMDAR) Signaling

D-serine is a crucial co-agonist of the N-Methyl-D-Aspartate Receptor (NMDAR), a receptor that is pivotal for synaptic plasticity, learning, and memory. nih.govnih.govnih.gov Dysregulation of D-serine levels and NMDAR signaling is a key feature in the pathology of Alzheimer's disease. nih.govnih.gov The overactivation of NMDARs can lead to excitotoxicity and neuronal death, a process implicated in neurodegeneration. nih.govnih.gov

D-serine is synthesized from L-serine by the enzyme serine racemase. nih.govresearchgate.net The regulation of D-serine levels is therefore critical for maintaining normal neuronal function. Studies have shown that D-serine levels are altered in the brains of Alzheimer's patients. researchgate.net While this compound is a derivative of serine, its direct role in the regulation of D-serine levels in the brain is an area of ongoing investigation. The potential for this compound and its derivatives to influence the synthesis or transport of D-serine could have significant implications for modulating NMDAR activity in the context of neurodegenerative diseases.

Interactive Data Tables

Table 1: Research Findings on this compound Dodecylamine Hydrochloride (MSDH) in Anticancer Research

Research Finding Description Supporting References
Selective Accumulation MSDH, a lysosomotropic detergent, selectively accumulates in the lysosomes of cancer cells after being taken up via endocytosis. nih.gov
Mechanism of Cell Death Induces lysosomal membrane permeabilization (LMP), leading to the release of cathepsins and subsequent lysosome-dependent cell death (LDCD), which can be apoptotic or necrotic. nih.govcsic.esresearchgate.net

| pH-Dependent Activity | Forms vesicles at physiological pH and disassembles into toxic micellar aggregates in the acidic environment of lysosomes (below pH 6.4). | nih.gov |

Table 2: Implications of Serine Derivatives in Neurological Disorders

Implication Description Supporting References
Ceramide Accumulation Elevated levels of ceramide, a sphingolipid, are associated with neuronal apoptosis and are found in neurodegenerative diseases like Alzheimer's. Inhibition of its synthesis shows potential therapeutic effects in vitro. nih.govnih.gov

| D-serine and NMDAR Signaling | D-serine is a key co-agonist of the NMDAR. Dysregulation of D-serine levels and NMDAR activity is implicated in the pathology of Alzheimer's disease, contributing to excitotoxicity. | nih.govnih.govnih.govnih.govresearchgate.net |

Compound List

Link to Amino Acid Metabolism Dysregulation in Disease Contexts

The dysregulation of amino acid metabolism is a hallmark of numerous diseases, including metabolic disorders, neurological conditions, and cancer. nih.gov Serine and glycine (B1666218) metabolism, in particular, is crucial for a wide array of cellular functions such as the synthesis of proteins, nucleotides, and lipids, as well as for maintaining redox homeostasis. nih.gov Alterations in the levels of serine and its metabolites have been observed in various pathological states. For instance, reduced levels of serine and glycine are commonly found in patients with metabolic syndrome. researchgate.net In the context of multiple myeloma, an excess of serine in the bone marrow microenvironment has been shown to impair the formation of megakaryocytes and platelets. nih.gov

While the broader implications of dysregulated serine metabolism are well-documented, the specific role of this compound in these disease contexts remains an area of active investigation. As a methylated derivative of serine, this compound has the potential to interfere with metabolic pathways that utilize serine. For example, early research in Escherichia coli suggested that O-Methyl-dl-serine could interfere with the biosynthesis of threonine and methionine. nih.gov However, current scientific literature based on extensive searches does not provide direct evidence linking this compound to the dysregulation of amino acid metabolism in specific human diseases. Further preclinical studies are required to elucidate whether this compound can act as a modulator of serine metabolism in pathological conditions and what the functional consequences of such modulation might be.

Modulation of Osteoclast Differentiation and Bone Loss in Osteoporosis Models

Osteoporosis is a systemic skeletal disorder characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures. frontiersin.org The balance between bone formation by osteoblasts and bone resorption by osteoclasts is critical for maintaining bone homeostasis. An increase in osteoclast differentiation and activity is a key driver of the bone loss seen in postmenopausal osteoporosis. mdpi.comnih.gov

Recent research has highlighted the importance of cellular metabolism in regulating osteoclast differentiation. The serine synthesis pathway (SSP), which generates serine and other downstream metabolites, has been shown to be essential for osteoclastogenesis. nih.gov A pivotal study investigating the role of the SSP in osteoclast differentiation utilized a cell-permeable methyl-serine-ester to probe the importance of serine itself in this process. nih.gov The study's findings are summarized in the table below.

Experimental ConditionKey FindingImplication for Osteoclast DifferentiationReference
Inhibition of Phosphoglycerate Dehydrogenase (PHGDH), the rate-limiting enzyme of the SSPImpaired osteoclast differentiation and resulted in increased bone mass in mice.The serine synthesis pathway is essential for osteoclast formation. nih.gov
Administration of a cell-permeable methyl-serine-ester to PHGDH-deficient osteoclast precursorsFailed to rescue the defect in osteoclast differentiation.Exogenous serine or its direct methylated derivative is not sufficient to drive osteoclast differentiation when the SSP is blocked. nih.gov
Supplementation with α-ketoglutarate (a downstream metabolite of the SSP)Rescued the impaired osteoclast differentiation in PHGDH-deficient cells.A downstream metabolite of the SSP, α-ketoglutarate, is the critical factor for promoting osteoclast differentiation, not serine itself. nih.gov

These findings strongly suggest that while the serine synthesis pathway is crucial for osteoclast differentiation, the provision of serine or its methylated form, this compound, is not the key determinant. Instead, a downstream metabolite, α-ketoglutarate, appears to be the essential product of this pathway that drives the differentiation of bone-resorbing osteoclasts. nih.gov This indicates that therapeutic strategies targeting the SSP in osteoporosis should focus on the downstream effectors rather than on modulating serine availability.

In contrast to the role of the SSP in promoting osteoclastogenesis, other research has highlighted the differential effects of serine enantiomers on bone cells. L-serine has been shown to support osteoclast differentiation, while D-serine, which can be produced from L-serine by the enzyme serine racemase, appears to inhibit osteoclast activation. mdpi.comnih.gov This dual role of serine enantiomers adds another layer of complexity to the regulation of bone metabolism.

In preclinical models of postmenopausal osteoporosis, such as the ovariectomized (OVX) mouse model, pharmacological inhibition of the SSP enzyme PHGDH has been shown to prevent bone loss by specifically blocking bone resorption. nih.gov This further underscores the therapeutic potential of targeting this metabolic pathway in osteoporosis.

Structural Biology and Molecular Interactions of O Methylserine Containing Biomolecules

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a powerful technique for determining the dynamic structures and conformational ensembles of biomolecules in solution. It provides detailed information about interatomic distances and dihedral angles, which are crucial for understanding peptide and protein folding.

NMR, often in conjunction with molecular dynamics (MD) simulations, has been employed to study the conformational landscapes of peptides and glycopeptides containing O-methylserine. Studies on glycopeptides incorporating α-methylserine (MeSer) have shown that this modification can lead to increased flexibility compared to their threonine-containing counterparts nih.govresearchgate.netacs.orgresearchgate.net. For example, glycopeptides with MeSer exhibited two main conformations in aqueous solution: extended forms (70%) and β-turns (30%), indicating a higher degree of backbone flexibility compared to peptides with threonine researchgate.netacs.org. Nuclear Overhauser Effect (NOE) cross-peaks between the methyl group of MeSer and adjacent backbone protons have validated these folded, helix-like conformations in certain glycopeptide structures nih.gov. This flexibility can influence molecular recognition events, potentially impacting the immune system's response when these modified peptides are used in vaccine design nih.govunirioja.es.

The synthesis of enantiomerically pure non-natural amino acids is critical for structural and biological studies. NMR spectroscopy, particularly using chiral shift reagents or by analyzing Mosher's amide derivatives, can be employed to assess the enantiomeric purity of synthesized this compound and its derivatives acs.orgacs.org. For instance, NMR analysis has been used to confirm the stereochemical outcome of diastereoselective alkylation reactions in the synthesis of α-methylisoserine derivatives, with chiral lanthanide shift reagents enabling the separation of signals to determine enantiomeric purity acs.org. Similarly, 19F and 1H NMR of Mosher's amides have been used to verify the preservation of enantiomeric purity during the synthesis of O-methyl serine derivatives acs.org.

Molecular Dynamics Simulations and Computational Modeling in Protein Design

Computational methods, including molecular dynamics (MD) simulations and other modeling techniques, are vital for predicting and analyzing the behavior of this compound within larger molecular systems. These approaches complement experimental data by providing dynamic insights and exploring a wider range of structural possibilities.

MD simulations, often guided by experimental NMR data (e.g., NOEs and coupling constants), are used to generate ensembles of low-energy conformers that represent the dynamic behavior of peptides containing this compound nih.govresearchgate.netacs.org. These simulations help to predict and analyze the conformational preferences induced by the presence of MeSer. For example, MD simulations have shown that MeSer-containing glycopeptides can adopt flexible, random coil structures, or specific conformations like helix-like structures or β-turns, depending on the surrounding sequence and modifications nih.govresearchgate.netacs.orgresearchgate.net. The ability to predict these conformational preferences is crucial for designing peptides with specific structural properties for therapeutic or diagnostic applications unirioja.es.

Compound List

this compound (OMS)

Serine

O-methyl-L-serine

DL-O-Methylserine

α-methylserine (MeSer)

α-methylthreonine (MeThr)

Threonine (Thr)

Alanine (Ala)

D-Serine

L-Serine

β-Chloroalanine

Glycine (B1666218)

Cysteine

Tryptophan

Norvaline (Nvl)

O-methyl-DL-serine

this compound (Mse)

(S)-α-methylisoserine

(R)-α-methylisoserine

(S)-α-methylserine

(R)-α-methylserine

(S)-N-Boc-N,O-isopropylidene-α-methylserinal

(R)-N-Boc-N,O-isopropylidene-α-methylserinal

D-threonine aldolase (B8822740)

D-serine dehydratase (DSD)

Serine dehydratase (SDH)

Serine hydroxymethyltransferase (SHMT)

(S)-flurbiprofen

(S)-ibuprofen

(S)-ketoprofen

(S)-naproxen

MUC1

Tn antigen

GalNAc

GlcNAc

PLP (Pyridoxal-5'-phosphate)

(S,S)-ethylenediamine-N,N′-disuccinate

Citations: nih.gov, nih.gov, researchgate.net, oup.com, unirioja.es, acs.org, acs.org, nih.gov, researchgate.net, researchgate.net, acs.org, researchgate.net,

Modeling of Molecular Interactions in Biological Systems

The integration of this compound into biological systems necessitates a thorough understanding of its molecular interactions, which is often achieved through computational modeling and simulation techniques. These methods allow researchers to probe how the unique side chain of this compound, featuring a methoxy (B1213986) group (-OCH₃) instead of a hydroxyl group (-OH), impacts protein structure, stability, and function.

Studies have utilized molecular dynamics (MD) simulations to explore the conformational landscape of peptides containing this compound. These simulations, often combined with experimental data such as Nuclear Magnetic Resonance (NMR) spectroscopy, provide insights into how this compound affects peptide backbone flexibility and side-chain solvation rsc.orgacs.org. For instance, the increased flexibility introduced by the this compound side chain can influence molecular recognition processes, as observed in studies of glycopeptides designed for immunological applications rsc.org.

Furthermore, this compound has been a subject of computational docking and energy minimization studies within enzyme active sites. For example, research involving serine dehydratase (SDH) has involved superimposing structures of SDH complexed with this compound onto homologous enzymes. This approach has been used to model the binding of serine and its derivatives, like this compound, to understand enzyme mechanisms and substrate interactions oup.comresearchgate.net. Such modeling efforts are crucial for evaluating the effects of side chain solvation and packing density on protein stability, as demonstrated in studies involving unnatural amino acid mutagenesis nih.gov. These computational investigations are fundamental to computer-aided protein engineering and drug design, aiming to predict and optimize molecular behavior in complex biological environments unime.itsib.swiss.

Investigation of Halogen Bonding Interactions in this compound-Containing Peptides

Halogen bonding, a non-covalent interaction involving an electrophilic region on a halogen atom (the "σ-hole") and a nucleophilic site, has emerged as a significant force in molecular recognition and structural stabilization within biological systems nih.govdiva-portal.org. This compound has been strategically employed in research as a halogen bond acceptor , primarily through its methoxy group's oxygen atom.

Investigations have focused on incorporating this compound into peptide sequences alongside halogen bond donors, such as β-chloroalanine. These studies aim to quantify the strength and conformational impact of these interactions, often comparing them to analogous hydrogen bonds. For example, a model peptide system was designed where β-chloroalanine served as the halogen bond donor and this compound acted as the acceptor. Through solution nuclear magnetic resonance (NMR) spectroscopy and computational analysis , researchers have demonstrated that these interstrand halogen bonds can effectively stabilize peptide structures, such as β-hairpin foldamers, to a degree comparable to hydrogen bonds nih.govacs.orgresearchgate.netresearchgate.net.

One key experimental approach involves monitoring the temperature dependence of the chemical shift of the O-methyl protons of this compound. This parameter serves as an indicator of the interaction's strength, as a more stable interaction leads to a greater temperature-induced shift in the proton's chemical environment.

Peptide DesignationInteraction TypeΔδ/ΔT (ppm/K)Notes
2aHydrogen Bond (Reference)0.19Analogous peptide with a hydrogen bond donor (OH) at R₃ and this compound (acceptor) at R₈.
5Halogen Bond (Cl-donor)0.32Peptide containing β-chloroalanine (donor) at R₃ and this compound (acceptor) at R₈.
2bNon-interacting (Control)0.07Reference peptide with a non-interacting group (CH₃) at R₃ and this compound (acceptor) at R₈.

Table 1: Temperature dependence of O-methyl protons in this compound-containing peptides, indicating interaction strength.

The significantly higher Δδ/ΔT value for the halogen-bonded peptide (5) compared to the hydrogen-bonded analog (2a) and the non-interacting control (2b) provides quantitative evidence for the stabilizing effect of the halogen bond involving this compound nih.govacs.orgresearchgate.net. This research marks a significant step in understanding and utilizing halogen bonding in peptide and protein engineering, offering a powerful tool for modulating molecular conformation and recognition in biologically relevant systems nih.govaralezbio.com.

Advanced Analytical and Spectroscopic Techniques in O Methylserine Research

Application of UV-Visible, Fluorescence, and Circular Dichroism Spectroscopy for Enzyme Studies

Spectroscopic techniques play a pivotal role in understanding the enzymatic interactions and kinetics involving O-Methylserine. UV-Visible (UV-Vis) spectroscopy is often employed to monitor enzyme-catalyzed reactions where this compound or its derivatives participate, provided these processes involve a change in absorbance. For instance, if a reaction produces or consumes a chromophoric product, UV-Vis can track the reaction rate thermofisher.com. Fluorescence spectroscopy offers higher sensitivity and can be utilized to study binding events between this compound and enzymes, or to monitor conformational changes within an enzyme upon ligand binding. Fluorescently labeled this compound analogs can also be used to probe enzyme activity or localization within biological systems oup.comdiva-portal.orgnih.gov. Circular Dichroism (CD) spectroscopy is particularly valuable for assessing the secondary and tertiary structures of enzymes and can reveal changes induced by this compound binding. Furthermore, CD spectroscopy is crucial for determining the absolute configuration of chiral molecules, including this compound itself or its derivatives, which is critical when studying stereospecific enzyme interactions rsc.orgrsc.org.

High-Resolution NMR Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation and purity assessment of this compound. High-resolution NMR, including proton (1H) NMR and carbon-13 (13C) NMR, provides detailed information about the molecular structure by analyzing the chemical environment of nuclei. Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are employed to establish connectivity between atoms, thereby confirming the proposed structure of synthesized this compound and its derivatives clockss.orgmdpi.comresearchgate.net. The chemical shifts and coupling patterns observed in 1H and 13C NMR spectra are characteristic fingerprints of the molecule. Beyond structural confirmation, NMR is a powerful tool for assessing the purity of this compound samples. By integrating specific resonance peaks, the relative abundance of this compound can be quantified against any impurities present, providing a reliable measure of sample purity ebi.ac.ukpurity-iq.com.

NMR Data for this compound Characterization (Illustrative)

TechniqueNucleusChemical Shift (δ)NotesReference
1H NMRProtons of CH2-OCH3~3.12-3.30 ppmComplex multiplet, indicative of nearby chiral center and methoxy (B1213986) group clockss.org
1H NMRMethoxy protons (-OCH3)~3.12-3.30 ppmAppears as part of a multiplet due to coupling with adjacent protons clockss.org
13C NMRMethoxy carbon (-OCH3)~54.5 ppmCharacteristic shift for a methyl group attached to an oxygen clockss.org
13C NMRCarbon adjacent to methoxy (CH2)~64.7 ppmCarbon bearing the methoxy group clockss.org

Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency.

Mass Spectrometry-Based Metabolomic Analyses in Biological Systems

Mass Spectrometry (MS) is a cornerstone technique in metabolomics for identifying and quantifying this compound within complex biological matrices. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used. LC-MS, in particular, is favored for its ability to separate and detect polar and non-polar metabolites, including amino acids like this compound, in biological fluids such as plasma, urine, or cell extracts core.ac.ukupf.edu. High-resolution MS provides accurate mass measurements, enabling unambiguous identification of this compound by matching its precise mass-to-charge ratio (m/z) to known standards or databases oup.com. These analyses are critical for understanding this compound's role in metabolic pathways, its flux through biological systems, and its presence as a biomarker or metabolic intermediate uga.eduresearchgate.net.

Micro-Computed Tomography and Histomorphometry in Bone Research

This compound and its derivatives have been investigated for their effects on bone metabolism. Micro-Computed Tomography (micro-CT) is a non-destructive imaging technique that provides high-resolution, three-dimensional (3D) visualization of bone structure. It allows for quantitative analysis of bone parameters such as bone volume fraction, trabecular thickness, and connectivity, offering insights into bone density and microarchitecture mdpi.comnih.govmdpi.com. Histomorphometry, which involves the quantitative analysis of bone tissue from histological sections, complements micro-CT by providing cellular-level details on bone remodeling processes, including osteoblast and osteoclast activity. Studies have utilized these techniques to assess how this compound derivatives, such as oleoyl (B10858665) α-methyl serine (HU-671), impact bone loss and bone remodeling in models of osteoporosis researchgate.netmdpi.comnih.govnih.gov. For example, HU-671 has been shown to rescue ovariectomy-induced bone loss, primarily by enhancing trabecular thickness and number mdpi.comnih.gov.

Comparative Efficacy of Oleoyl α-Methyl Serine (HU-671) in Bone Research

Parameter AnalyzedOleoyl Serine (OS)Oleoyl α-Methyl Serine (HU-671)2-Methyl-Oleoyl Serine (HU-681)
Bone Loss Rescue (OVX model)CompleteCompletePartial
Primary MechanismEnhanced trabecular thickness/numberEnhanced trabecular thickness/numberLess pronounced
Effective DoseHigher~0.5 mg/kg/day (order of magnitude lower than OS)Not specified
Anti-osteoporotic effectPresentEnhancedLess pronounced
Anti-adipogenic effectPresentEnhancedNot specified

Data derived from studies on ovariectomized (OVX) mouse models for osteoporosis researchgate.netmdpi.comnih.govnih.gov.

Techniques for Characterizing Interactions with Lipid Bilayer Membranes

Understanding how this compound interacts with biological membranes is crucial for elucidating its cellular functions. A variety of biophysical techniques are employed for this purpose. Fluorescence spectroscopy can monitor changes in membrane fluidity, probe partitioning, or conformational alterations of membrane proteins upon this compound binding. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to quantify the binding affinity, stoichiometry, and thermodynamic parameters of this compound-membrane interactions. Liposome leakage assays can assess the integrity of lipid bilayers and determine if this compound causes membrane disruption or increased permeability. Solid-state Nuclear Magnetic Resonance (NMR) provides detailed structural information, revealing the precise location, orientation, and dynamics of this compound within the lipid bilayer environment.

Compound List:

this compound (OMS)

Oleoyl serine (OS)

Oleoyl α-methyl serine (HU-671)

2-Methyl-oleoyl serine (HU-681)

Q & A

Q. What methodologies address challenges in quantifying this compound in biological matrices with high background noise?

  • Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with 13^{13}C-labeled internal standards. Pre-concentrate samples via solid-phase extraction (SPE) and reduce noise with tandem MS (MRM mode). Validate against spiked matrices for recovery rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Methylserine
Reactant of Route 2
O-Methylserine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.